5-(Benzyloxy)-2-methylaniline
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Overview
Description
5-(Benzyloxy)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the fifth position and a methyl group attached to the second position of the aniline ring
Mechanism of Action
Target of Action
5-(Benzyloxy)-2-methylaniline is a complex organic compound that is often used in organic synthesis It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are used .
Result of Action
Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylaniline typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Benzylation: The resulting 5-amino-2-methylaniline is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. It can be modified to create derivatives with therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and performance materials.
Comparison with Similar Compounds
2-Methylaniline: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
5-Benzyloxyaniline: Lacks the methyl group, which can influence its reactivity and properties.
4-(Benzyloxy)-2-methylaniline: The position of the benzyloxy group is different, leading to variations in chemical behavior and applications.
Uniqueness: 5-(Benzyloxy)-2-methylaniline is unique due to the specific positioning of both the benzyloxy and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-methyl-5-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKEHVEZGIZJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650586 |
Source
|
Record name | 5-(Benzyloxy)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-88-8 |
Source
|
Record name | 5-(Benzyloxy)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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